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Introduction

TL-895 is an investigational, second-generation, irreversible inhibitor of Bruton's tyrosine

kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] This

pathway is fundamental for the proliferation, survival, and differentiation of B-cells, and its

dysregulation is a hallmark of many B-cell malignancies.[3] As a potent and highly selective

adenosine triphosphate (ATP)-competitive inhibitor, TL-895 is being evaluated as a therapeutic

agent for various B-cell cancers, including chronic lymphocytic leukemia (CLL), small

lymphocytic lymphoma (SLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma

(DLBCL).[1][4] This technical guide provides an in-depth overview of the preclinical and clinical

data supporting the role of TL-895 in the treatment of B-cell malignancies.

Mechanism of Action
TL-895 covalently binds to the cysteine residue at position 481 (Cys481) in the active site of

BTK, leading to its irreversible inhibition.[1] This blockade of BTK activity disrupts the

downstream signaling cascade initiated by BCR activation, thereby inhibiting the proliferation

and survival of malignant B-cells.[3]

B-Cell Receptor (BCR) Signaling Pathway
The BCR signaling pathway is a complex network of protein interactions that is essential for B-

cell development and function. Upon antigen binding to the BCR, a signaling cascade is
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initiated, with BTK playing a pivotal role. TL-895's inhibition of BTK effectively halts this signal

transduction.

Cell Membrane

Cytoplasm

Nucleus

B-Cell Receptor (BCR)

LYN/SYK

Antigen
Binding

Bruton's Tyrosine Kinase (BTK)

Phosphorylation

PLCγ2

Activation

DAG IP3

PKCβ Ca²⁺ Release

NF-κB

Gene Expression
(Proliferation, Survival)

TL-895

Irreversible
Inhibition

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b8197429?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8197429?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

BCR Signaling Pathway and TL-895 Inhibition

Preclinical Data
The antitumor activity of TL-895 has been evaluated in a range of in vitro and in vivo preclinical

models of B-cell malignancies.

Biochemical and Cellular Activity
TL-895 demonstrates potent and selective inhibition of BTK. In biochemical assays, TL-895
exhibits a low nanomolar average IC50 value against recombinant BTK.[1][2] Cellular assays

have confirmed its on-target activity, showing inhibition of BTK autophosphorylation at the Y223

site and downstream signaling events.[1][5]
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Assay Type
Target/Cell
Line

Endpoint TL-895 Activity Reference

Biochemical

Assays

Recombinant

BTK

Recombinant

BTK
IC50 Average 1.5 nM [1][2]

Kinase

Selectivity
270-kinase panel IC50

Highly selective

for BTK
[1]

Cellular Assays

BTK

Autophosphoryla

tion

Ramos (Burkitt's

Lymphoma)
IC50 1-10 nM [1][5]

Cell Proliferation
Primary CLL

blasts
Inhibition Potent inhibition [1]

Cell Viability
DLBCL and MCL

cell lines
Growth Inhibition

Subset of

activated cell

lines

[1]

B-cell Activation
BCR-stimulated

PBMCs

EC50 (CD69

downregulation)
12 nM [6]

B-cell Activation
BCR-stimulated

whole blood

EC50 (CD69

downregulation)
21 nM [6]

Cytokine

Production

Healthy

monocytes

EC50 (IL-8, IL-

1β, MCP-1, etc.)
1-3 nM [6]

In Vivo Efficacy in Xenograft Models
TL-895 has shown significant tumor growth inhibition in various xenograft models of B-cell

malignancies, including mantle cell lymphoma (MCL) and diffuse large B-cell lymphoma

(DLBCL) patient-derived xenograft (PDX) models.[1]
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Model Type Cancer Type Treatment Outcome Reference

Xenograft

Mantle Cell

Lymphoma (Mino

cell line)

TL-895
Significant tumor

growth inhibition
[1]

Patient-Derived

Xenograft (PDX)

Diffuse Large B-

cell Lymphoma
TL-895

Significant tumor

growth inhibition

in 5/21 models

[1]

Experimental Protocols
Biochemical Kinase Assays for BTK Potency
The potency of BTK inhibitors is commonly assessed using biochemical assays that measure

the inhibitor's ability to block the enzymatic activity of purified BTK.
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Workflow for a Typical BTK Biochemical Potency Assay

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b8197429?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8197429?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methodology:

Reagent Preparation: Purified recombinant BTK enzyme, a suitable kinase buffer, ATP, and a

substrate (e.g., a generic tyrosine kinase substrate like poly-GT) are prepared. Serial

dilutions of TL-895 are also prepared.

Kinase Reaction: The BTK enzyme and the inhibitor (TL-895) or vehicle control are pre-

incubated in a microplate. The kinase reaction is initiated by the addition of ATP and the

substrate.

Detection: After a defined incubation period, the reaction is stopped, and the amount of

product (e.g., ADP) or the remaining substrate is quantified using a detection reagent. The

signal is read on a plate reader.

Data Analysis: The data is plotted as the percentage of inhibition versus the inhibitor

concentration, and the IC50 value is calculated using a suitable curve-fitting model.

Patient-Derived Xenograft (PDX) Models
PDX models are generated by implanting tumor tissue from a patient into an immunodeficient

mouse. These models are considered to be more representative of the patient's tumor biology

compared to traditional cell line-derived xenografts.[7][8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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